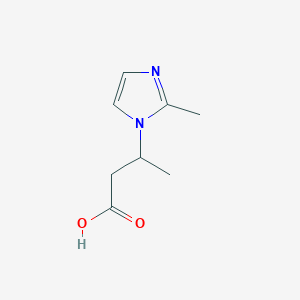
trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol
Overview
Description
trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol: is an organic compound with the molecular formula C₁₇H₃₂O and a molecular weight of 252.44 g/mol . It is also known by other names such as trans-4-(trans-4-Amylcyclohexyl)cyclohexanol and trans, trans-4’-Pentyl-[1,1’-bi(cyclohexane)]-4-ol . This compound is typically found as a white to almost white powder or crystal and has a melting point of approximately 126°C .
Preparation Methods
The preparation of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol generally involves several steps:
Synthesis of Cyclohexanone: Cyclohexanone is synthesized as the starting material.
Substitution Reaction: Cyclohexanone and bromobutane are heated to reflux in a reaction vessel to cause a substitution reaction, generating trans-4-bromo-cyclohexyl pentane.
Basic Hydrolysis: The basic hydrolysis product of trans-4-bromo-cyclohexyl pentane is prepared, which then reacts with sodium hydroxide to form trans-4-pentyl cyclohexenol.
Final Reaction: Using ammonium chloride as a catalyst, trans-4-pentyl cyclohexenol reacts with cyclohexanone to produce this compound.
Chemical Reactions Analysis
trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of liquid crystal materials, which are essential in the development of display technologies.
Biology: It is utilized in the study of membrane structures and functions due to its amphiphilic nature.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as in drug delivery or material science .
Comparison with Similar Compounds
trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol: can be compared with similar compounds like 4-(trans-4-Pentylcyclohexyl)cyclohexanone and trans-4-Pentylcyclohexanecarboxylic acid . These compounds share structural similarities but differ in their functional groups and chemical properties. For instance, 4-(trans-4-Pentylcyclohexyl)cyclohexanone has a ketone group instead of a hydroxyl group, which affects its reactivity and applications .
Properties
IUPAC Name |
4-(4-pentylcyclohexyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-18H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGORKSSOIBSSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389559 | |
| Record name | TRANS-4-(TRANS-4-PENTYLCYCLOHEXYL)CYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87144-92-1, 82575-70-0 | |
| Record name | 4′-Pentyl[1,1′-bicyclohexyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87144-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TRANS-4-(TRANS-4-PENTYLCYCLOHEXYL)CYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-ol, 4'-pentyl-, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1,1'-Bicyclohexyl]-4-ol, 4'-pentyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid](/img/structure/B1305342.png)


![4-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine](/img/structure/B1305349.png)
![Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol](/img/structure/B1305354.png)

![2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1305359.png)




